molecular formula C18H20N2O5S B2726649 N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide CAS No. 312759-07-2

N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

Cat. No.: B2726649
CAS No.: 312759-07-2
M. Wt: 376.43
InChI Key: FJPYCRQTFAPEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a synthetic sulfamoyl-benzamide derivative of significant interest in biochemical research, particularly in the study of nucleotide-metabolizing enzymes. This compound has been identified as a potent and selective inhibitor of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), a family of ectonucleotidases that play critical roles in regulating purinergic signaling. Research demonstrates that it effectively reduces the activity of the h-NTPDase2 isoform with sub-micromolar potency . The NTPDase enzyme family is involved in various physiological and pathological processes, including thrombosis, inflammation, diabetes, and cancer . By selectively inhibiting h-NTPDase2, this compound serves as a valuable pharmacological tool for investigating purinergic signaling pathways and their implications in disease models. The structure of this compound features a benzamide core substituted with a methoxyphenyl amide group and a morpholinosulfonyl moiety, contributing to its specific interactions with the enzyme active site. Molecular docking studies of related potent sulfamoyl-benzamide inhibitors have confirmed significant interactions with amino acid residues in h-NTPDase homology models, supporting its mechanism of action . This product is intended for research applications only and is not designed for human therapeutic or diagnostic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-17-8-3-2-7-16(17)19-18(21)14-5-4-6-15(13-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPYCRQTFAPEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Benzamide Formation

The benzamide backbone is typically synthesized via condensation of a benzoic acid derivative with aniline. For N-(2-methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide, two primary strategies are employed:

Acid Chloride Intermediate

3-(Morpholine-4-sulfonyl)benzoic acid (PubChem CID: 257476) is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with 2-methoxyaniline in the presence of a base such as triethylamine (Et₃N) yields the benzamide.

Reaction Scheme:
$$
\text{3-(Morpholine-4-sulfonyl)benzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{2-Methoxyaniline, Et}3\text{N}} \text{this compound}
$$

Conditions:

  • Thionyl chloride reflux (70–80°C, 2–4 hours).
  • Amidation at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF).
Carbodiimide-Mediated Coupling

An alternative method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to directly couple 3-(morpholine-4-sulfonyl)benzoic acid with 2-methoxyaniline. This approach avoids handling corrosive acid chlorides.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Temperature: 0°C to room temperature.
  • Yield: 65–85%.

Sulfonylation of the Benzamide Core

The morpholine-4-sulfonyl group is introduced via sulfonylation of 3-aminobenzoic acid derivatives. Two pathways are documented:

Direct Sulfonylation with Morpholine

3-Aminobenzoic acid is treated with morpholine-4-sulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N).

Reaction Scheme:
$$
\text{3-Aminobenzoic acid} + \text{Morpholine-4-sulfonyl chloride} \xrightarrow{\text{Base}} \text{3-(Morpholine-4-sulfonyl)benzoic acid}
$$

Optimization Notes:

  • Excess morpholine-4-sulfonyl chloride improves yield (≥90%).
  • Side reactions (e.g., over-sulfonylation) are mitigated by controlled stoichiometry.
Chlorosulfonation Follow by Amine Substitution

3-Chlorosulfonylbenzoic acid is generated via chlorosulfonic acid treatment, followed by reaction with morpholine.

Conditions:

  • Chlorosulfonic acid at 0°C (exothermic reaction).
  • Morpholine addition in ice-cold DCM.

Mechanistic Insights and Side Reactions

Amidation Kinetics

The rate-limiting step in EDC-mediated coupling involves the formation of an active ester intermediate. Computational studies suggest that electron-withdrawing groups (e.g., sulfonyl) on the benzoic acid enhance reactivity by stabilizing the tetrahedral intermediate.

Competing Pathways

  • Oversulfonylation: Excess sulfonyl chloride leads to di-sulfonylated byproducts.
  • Hydrolysis: Acidic or aqueous conditions hydrolyze the morpholine ring, forming secondary amines.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Parameter Laboratory Scale Industrial Scale
Solvent DCM, THF Toluene, Ethyl acetate
Catalyst EDC/HOBt N,N'-Carbonyldiimidazole
Temperature 0–25°C 25–40°C
Yield 70–85% 80–92%

Rationale:

  • Toluene reduces side reactions due to its non-polar nature.
  • N,N'-Carbonyldiimidazole (CDI) offers better scalability and lower toxicity.

Purification Techniques

  • Crystallization: Ethanol/water mixtures yield high-purity product (≥99% by HPLC).
  • Chromatography: Silica gel (hexane/ethyl acetate) resolves di-sulfonylated impurities.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.15 (s, 1H, Ar-H), 7.82 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 3.90 (s, 3H, OCH₃), 3.70–3.60 (m, 4H, morpholine), 3.10–3.00 (m, 4H, morpholine).
IR (KBr) 1650 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O asym/sym).
MS (ESI) m/z 407.1 [M+H]⁺ (Calc. 406.45).

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation of impurities.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Acid Chloride Route High reactivity, short reaction time Corrosive reagents, sensitive to moisture 75–85
EDC/HOBt Coupling Mild conditions, no acid chlorides Higher cost, requires anhydrous solvents 65–80
Industrial CDI Route Scalable, low toxicity Requires specialized equipment 80–92

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(2-Hydroxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide.

    Reduction: Formation of N-(2-Methoxy-phenyl)-3-(morpholine-4-thio)-benzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Applications

Organic Synthesis
N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide serves as a valuable building block in organic synthesis. Its sulfonamide and amide functionalities allow it to participate in various reactions, including:

  • Oxidation : The methoxy group can be oxidized to yield aldehydes or acids.
  • Reduction : The sulfonyl group can be reduced to form sulfinyl or sulfhydryl derivatives.
  • Substitution Reactions : The compound can undergo electrophilic or nucleophilic substitutions, making it useful for synthesizing more complex molecules .

Reagents and Conditions
Common reagents used in reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound has potential as an enzyme inhibitor. It has been investigated for its inhibitory effects on human NTPDases (nucleotide triphosphate diphosphohydrolases), which are involved in various physiological processes such as thrombosis and inflammation. For instance, related compounds have shown IC50 values in sub-micromolar concentrations against specific isoforms of h-NTPDases .

Therapeutic Potential
The compound's unique molecular interactions suggest its potential use in treating diseases associated with aberrant enzyme activity. This includes conditions like cancer and diabetes, where modulation of enzyme activity could lead to therapeutic benefits .

Medicinal Chemistry

Drug Development
this compound is being explored for its therapeutic applications due to its ability to modulate biological pathways. Studies have indicated that modifications to the benzamide structure can enhance potency and selectivity against specific targets, such as the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .

Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the compound's efficacy. Variations in substituents on the benzamide moiety have been shown to affect binding affinity and biological activity significantly .

Industrial Applications

Specialty Chemicals
In the industrial sector, this compound is utilized in the development of specialty chemicals and materials that require specific properties due to its unique chemical structure .

Case Studies

StudyObjectiveFindings
Inhibition of h-NTPDases Evaluate the inhibitory potential of related compoundsCompounds showed IC50 values ranging from sub-micromolar to millimolar against various isoforms .
Therapeutic Efficacy in AD Models Assess the effects on Alzheimer’s disease pathologyCompounds demonstrated significant reductions in AD pathology in transgenic mouse models .
Chemical Synthesis Optimization Improve yields of target compoundsModifications led to increased yields and enhanced biological activity of synthesized derivatives .

Mechanism of Action

The mechanism by which N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine-4-sulfonyl group can enhance binding affinity and specificity, while the methoxyphenyl group can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Substituent-Driven Property Differences

  • Methoxy vs. Oxadiazole/Thiazole Groups : The target compound’s 2-methoxyphenyl group provides moderate electron-donating effects, favoring interactions with hydrophobic pockets. In contrast, oxadiazole () and thiazole () substituents introduce heterocyclic rigidity, which may improve target selectivity or resistance to enzymatic degradation .
  • Furylmethyl vs.

Molecular Weight and Bioavailability

  • Compounds with larger substituents (e.g., oxadiazole in ) exhibit higher molecular weights (~444 g/mol), which may reduce passive diffusion across membranes. The target compound (419 g/mol) and the furylmethyl analog (380 g/mol) occupy a middle range, balancing size and permeability .

Biological Activity

N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a methoxy-substituted phenyl ring and a morpholine sulfonyl moiety , which contribute to its unique chemical properties. The presence of these functional groups enhances its solubility and bioavailability, making it a promising candidate for pharmacological applications.

The mechanism of action involves the compound's interaction with specific enzymes or receptors. The sulfonamide group is particularly significant, as it is known to inhibit various enzyme systems, including those involved in cancer pathways. The binding affinity and specificity are influenced by the methoxy and sulfonyl groups, which facilitate interactions at the active sites of target proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties through several mechanisms:

  • Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of h-NTPDases, enzymes involved in nucleotide metabolism that are often upregulated in cancer cells. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against these enzymes .
  • Induction of Apoptosis : In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines by modulating pathways such as NF-kB and PI3K/Akt .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity , which is crucial for managing conditions associated with chronic inflammation. Its ability to inhibit pro-inflammatory cytokines has been documented in various models, indicating a potential therapeutic role in inflammatory diseases .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyModelConcentrationEffectReference
In vitroCancer Cell Lines10 µM - 100 µMInduces apoptosis via NF-kB inhibition
In vivoTumor-bearing Mice150 mg/kgReduces tumor mass associated with downregulation of Cyclin D1
Enzyme Inhibitionh-NTPDasesIC50 = 2.88 µMSelective inhibition observed

These findings underscore the compound's potential as a multi-target therapeutic agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzamide derivatives to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
Compound AMethoxy + SulfonamideAntibacterial
Compound BHydroxyl + SulfonamideAnticancer
This compoundMethoxy + Morpholine SulfonylAnticancer, Anti-inflammatory

This table illustrates how the structural components influence biological activity across different compounds.

Q & A

Basic Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinases) or receptors .
  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases) .

Advanced Research Question
Combine cryo-EM or X-ray crystallography (if co-crystals are obtainable) with molecular dynamics simulations to resolve binding conformations. Contradictions in predicted vs. observed activity (e.g., off-target effects) necessitate proteome-wide profiling .

How can structural characterization of this compound resolve discrepancies in reported spectral data (e.g., NMR, IR)?

Basic Research Question

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm regiochemistry of the methoxy and sulfonyl groups .
  • IR : Validate sulfonyl S=O stretches at 1150–1300 cm⁻¹ and amide C=O at 1650 cm⁻¹ .

Advanced Research Question
Leverage solid-state NMR or X-ray powder diffraction to address polymorphism-related discrepancies. For unresolved signals, isotopic labeling (e.g., 13C) may clarify assignments .

What are the stability profiles of this compound under varying pH, temperature, and light conditions?

Basic Research Question

  • pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH) with HPLC monitoring. Morpholine sulfonyl groups are prone to hydrolysis at extreme pH .
  • Photostability : Expose to UV light (254 nm) and track degradation via LC-MS .

Advanced Research Question
Use DFT calculations to predict degradation pathways (e.g., sulfonamide cleavage) and validate with high-resolution mass spectrometry (HRMS) .

How can computational modeling guide the design of analogs with improved target selectivity?

Advanced Research Question

  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for sulfonyl or methoxy substitutions .

What analytical methods are most reliable for assessing purity and quantifying trace impurities?

Basic Research Question

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; LOD/LOQ values for related benzamides are ~0.27 mg/L .
  • NMR purity : Integrate impurity peaks relative to the main signal (threshold: <0.5%) .

Advanced Research Question
LC-HRMS with ion mobility separation can resolve isobaric impurities. Compare with databases (e.g., PubChem) for unknown peaks .

How does this compound compare to structurally related benzamides in terms of pharmacokinetic and pharmacodynamic properties?

Advanced Research Question

  • ADME profiling : Use Caco-2 cells for permeability and liver microsomes for metabolic stability .
  • Pharmacophore mapping : Overlay with active analogs (e.g., N-(thiophen-3-ylmethyl) derivatives) to identify critical substituents .

What strategies mitigate poor aqueous solubility during formulation for in vivo studies?

Advanced Research Question

  • Amorphous solid dispersions : Use polymers (e.g., HPMCAS) to enhance solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .

How can crystallographic data (e.g., from Mercury CSD) inform polymorph screening and co-crystal development?

Advanced Research Question

  • Mercury CSD Module : Search for sulfonamide-containing analogs to predict packing motifs and solvent interactions .
  • Co-crystallization : Screen with GRAS co-formers (e.g., citric acid) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.